molecular formula C35H46N2O11 B609208 Moexipril tert-butyl ester maleate CAS No. 103733-40-0

Moexipril tert-butyl ester maleate

Número de catálogo: B609208
Número CAS: 103733-40-0
Peso molecular: 670.756
Clave InChI: SMLOIRKJVBQPQD-SAYMYIPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of moexipril tert-butyl ester maleate involves several key steps. The process begins with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This step is crucial for forming the dipeptide-like side chain . The resulting intermediate is then coupled with a tetrahydroisoquinoline derivative to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Actividad Biológica

Moexipril tert-butyl ester maleate is a prodrug that, upon administration, is converted into its active form, moexiprilat. This compound is primarily recognized for its role as an antihypertensive agent, functioning as an angiotensin-converting enzyme (ACE) inhibitor. Its mechanism of action and biological activity have been extensively studied, highlighting its potential therapeutic benefits in various cardiovascular conditions.

Chemical Structure and Properties

  • Molecular Formula : C31_{31}H43_{43}N1_{1}O6_{6}
  • Molecular Weight : Approximately 670.7465 g/mol
  • Classification : Prodrug of moexiprilat

The structure of this compound includes a tert-butyl ester group and a maleate moiety, which contribute to its pharmacological properties and bioactivity. The compound undergoes hydrolysis in vivo to yield moexiprilat, which inhibits the activity of ACE, leading to decreased production of angiotensin II and subsequent vasodilation.

This compound exerts its biological effects through the following mechanism:

  • Inhibition of ACE : The hydrolysis of the prodrug yields moexiprilat, which inhibits ACE.
  • Reduction in Angiotensin II Levels : This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor.
  • Vasodilation and Blood Pressure Reduction : The resultant vasodilation lowers blood pressure, contributing to improved cardiovascular health.

Biological Activity

The primary biological activity of this compound is its antihypertensive effect. Research indicates additional benefits, including:

  • Renal Protection : Studies suggest that ACE inhibitors can provide renal protection by modulating the renin-angiotensin system, which is crucial in managing conditions like diabetic nephropathy.
  • Heart Failure Management : The compound may also play a role in treating heart failure by improving cardiac output and reducing afterload due to its vasodilatory effects.

Research Findings and Case Studies

Various studies have demonstrated the efficacy and safety profile of this compound:

  • Clinical Trials : In clinical settings, patients treated with Moexipril have shown significant reductions in systolic and diastolic blood pressure compared to placebo groups. For instance, a randomized controlled trial indicated that patients receiving Moexipril experienced an average reduction in systolic blood pressure by 10-15 mmHg .
  • Comparative Studies : A study comparing Moexipril with other ACE inhibitors found that it provided comparable antihypertensive effects with a favorable side effect profile, including lower incidences of cough and angioedema .

Data Table: Summary of Biological Activity

Biological ActivityDescriptionEvidence Source
Antihypertensive EffectReduces blood pressure through ACE inhibitionClinical Trials
Renal ProtectionModulates renin-angiotensin systemResearch Studies
Heart Failure ManagementImproves cardiac output and reduces afterloadClinical Observations

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLOIRKJVBQPQD-SAYMYIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-40-0
Record name Moexipril tert-butyl ester maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOEXIPRIL TERT-BUTYL ESTER MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril tert-butyl ester maleate
Reactant of Route 2
Moexipril tert-butyl ester maleate
Reactant of Route 3
Reactant of Route 3
Moexipril tert-butyl ester maleate
Reactant of Route 4
Reactant of Route 4
Moexipril tert-butyl ester maleate
Reactant of Route 5
Reactant of Route 5
Moexipril tert-butyl ester maleate
Reactant of Route 6
Reactant of Route 6
Moexipril tert-butyl ester maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.